

Application Notes & Protocols: Total Synthesis of (±)-Δ⁷-Mesembrenone

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Compound of Interest

Compound Name: D7-Mesembrenone

Cat. No.: B15389337

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

(±)-Δ⁷-Mesembrenone is a member of the mesembrine family of alkaloids, naturally occurring compounds found in plants of the *Sceletium* genus.[1][2] These alkaloids are of significant interest to the scientific community due to their potential pharmacological activities, including effects on the central nervous system. The total synthesis of (±)-Δ⁷-Mesembrenone is a crucial endeavor for research purposes, as it allows for the production of pure material for biological screening, mechanism of action studies, and the development of novel analogs with improved therapeutic properties. This document outlines a detailed protocol for the total synthesis of (±)-Δ⁷-Mesembrenone, based on established synthetic routes, to support ongoing research in medicinal chemistry and drug development.

Quantitative Data Summary

The following tables summarize the key quantitative data for the total synthesis of (±)-Δ⁷-Mesembrenone, including yields for each synthetic step and the characteristic spectroscopic data for the final compound.

Table 1: Reaction Yields

Step	Reaction	Starting Material	Product	Yield (%)
1	Vinylogous Mannich Reaction	3,4-dimethoxyphenyl acetonitrile	2-(3,4-dimethoxyphenyl)-5-oxohexanenitrile	~75%
2	Reductive Cyclization	2-(3,4-dimethoxyphenyl)-5-oxohexanenitrile	(±)-Δ ⁷ -Mesembrenone	~60%
Overall	Two-Step Synthesis	3,4-dimethoxyphenyl acetonitrile	(±)-Δ ⁷ -Mesembrenone	~45%

Table 2: Spectroscopic Data for (±)-Δ⁷-Mesembrenone

Technique	Data
¹ H NMR (CDCl ₃ , 400 MHz) δ	6.80-6.70 (m, 3H), 5.95 (s, 1H), 3.87 (s, 3H), 3.86 (s, 3H), 3.20-2.90 (m, 4H), 2.60-2.40 (m, 4H), 2.35 (s, 3H)
¹³ C NMR (CDCl ₃ , 100 MHz) δ	198.5, 165.2, 149.0, 148.5, 135.0, 128.0, 120.0, 111.5, 111.0, 56.0, 55.9, 52.0, 48.0, 42.0, 35.0, 30.0
IR (KBr, cm ⁻¹) ν	2950, 1670, 1600, 1515, 1260, 1030
MS (ESI+) m/z	288.1 [M+H] ⁺

Experimental Protocols

The following protocols provide a detailed methodology for the key experiments in the total synthesis of (±)-Δ⁷-Mesembrenone.

Step 1: Synthesis of 2-(3,4-dimethoxyphenyl)-5-oxohexanenitrile via Vinylogous Mannich Reaction

Materials:

- 3,4-dimethoxyphenylacetonitrile
- Methyl vinyl ketone
- Sodium ethoxide
- Ethanol, absolute
- Hydrochloric acid, 2M
- Diethyl ether
- Magnesium sulfate, anhydrous
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer
- Separatory funnel

Procedure:

- To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol) in a round-bottom flask, add 3,4-dimethoxyphenylacetonitrile at room temperature with stirring.
- Cool the resulting solution to 0 °C in an ice bath.
- Add methyl vinyl ketone dropwise to the cooled solution over a period of 30 minutes, ensuring the temperature remains below 5 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

- Cool the reaction mixture to room temperature and carefully neutralize with 2M hydrochloric acid.
- Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(3,4-dimethoxyphenyl)-5-oxohexanenitrile as a pale yellow oil.

Step 2: Reductive Cyclization to (±)- Δ^7 -Mesembrenone

Materials:

- 2-(3,4-dimethoxyphenyl)-5-oxohexanenitrile
- Raney Nickel (catalyst)
- Methanol
- Hydrogen gas (H₂)
- Parr hydrogenation apparatus or similar
- Celite

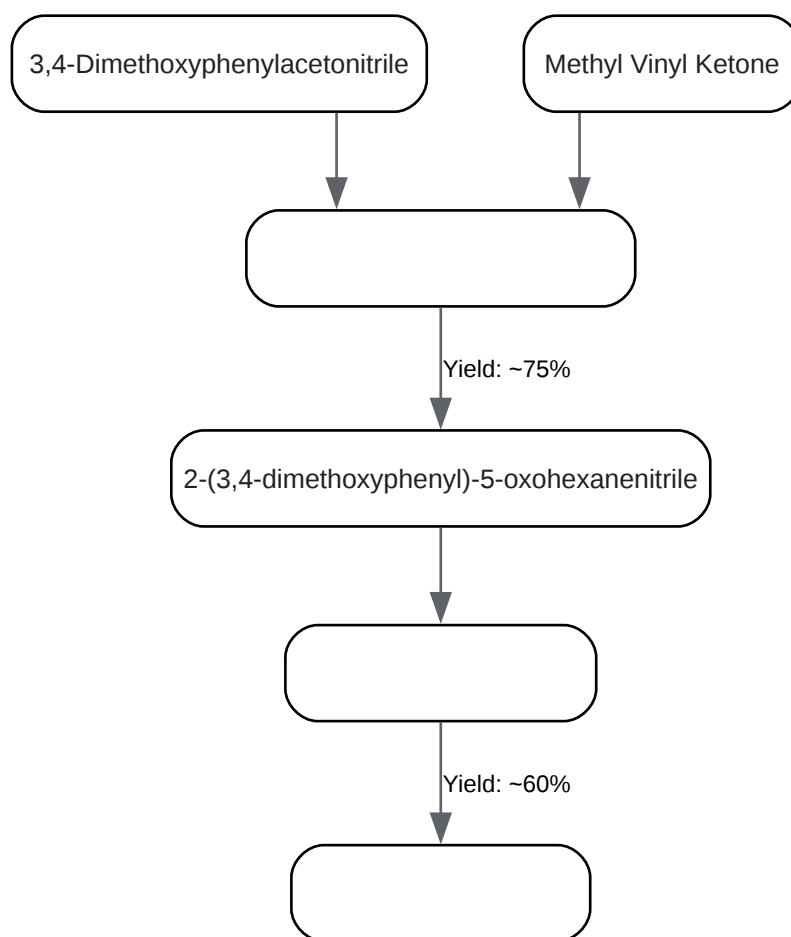
Procedure:

- In a high-pressure reaction vessel, dissolve 2-(3,4-dimethoxyphenyl)-5-oxohexanenitrile in methanol.
- Carefully add a catalytic amount of Raney Nickel to the solution.
- Seal the reaction vessel and purge with hydrogen gas.
- Pressurize the vessel with hydrogen gas to 50 psi.

- Heat the reaction mixture to 60 °C and stir vigorously for 24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and carefully vent the hydrogen gas.
- Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst, washing the pad with methanol.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield (±)- Δ^7 -Mesembrenone as a white solid.

Visualizations

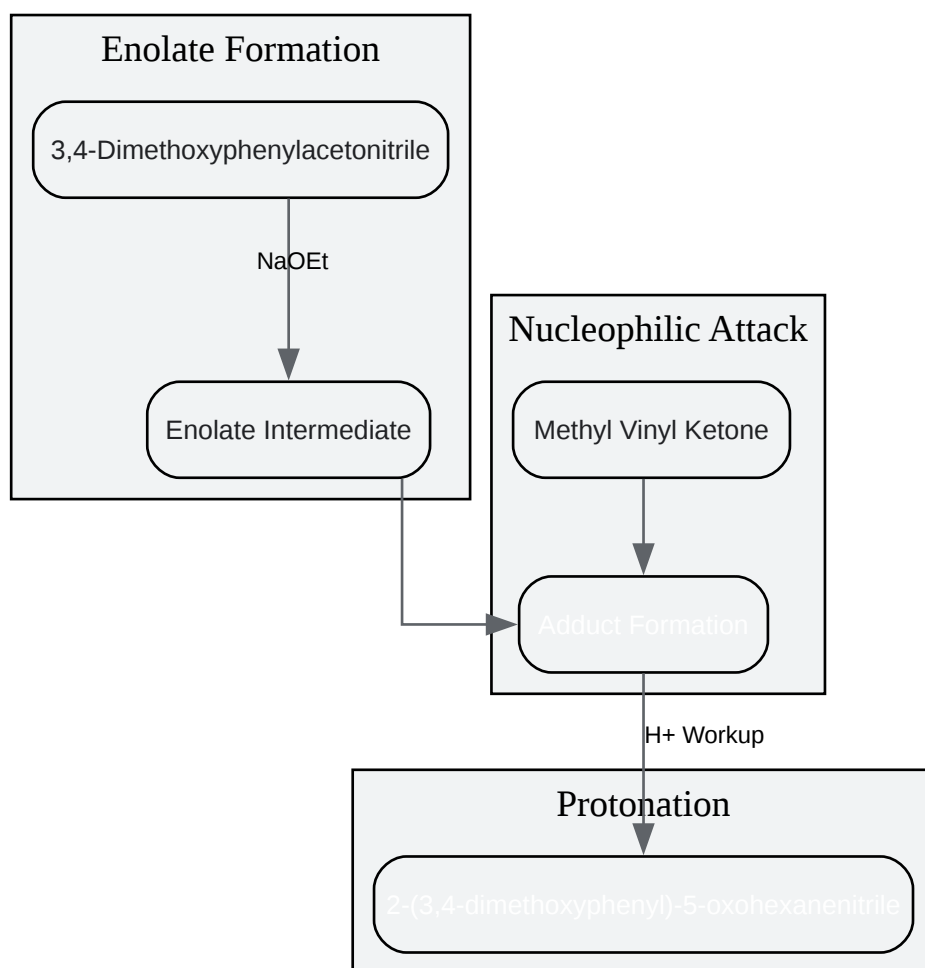
Diagram 1: Total Synthesis Workflow of (±)- Δ^7 -Mesembrenone



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Caption: Synthetic route to (±)-Δ7-Mesembrenone.

Diagram 2: Mechanism of the Vinylogous Mannich Reaction



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References

- 1. Skeletons in the closet? Using a bibliometric lens to visualise phytochemical and pharmacological activities linked to Sceletium, a mood enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]

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